4-Cyclopropylpyrimidin-2-amine

CCR5 Antagonist HIV-1 Entry Inhibition Antiviral Drug Discovery

4-Cyclopropylpyrimidin-2-amine delivers 30-100x target binding affinity gains and 3-7x metabolic half-life extension (t1/2 >145 min) over non-cyclopropyl analogs. Enables sub-nanomolar CCR5 antagonism (IC50 0.110-0.300 nM) and Pim-1/2 kinase inhibition (Ki 0.55/0.28 nM). Procure this privileged building block to bypass extensive potency optimization and accelerate lead development.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 21573-15-9
Cat. No. B1364303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylpyrimidin-2-amine
CAS21573-15-9
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NC=C2)N
InChIInChI=1S/C7H9N3/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)
InChIKeyWSRWIOBLJDEDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylpyrimidin-2-amine (CAS 21573-15-9) Procurement Baseline and Compound Identity


4-Cyclopropylpyrimidin-2-amine (CAS 21573-15-9) is a 2-aminopyrimidine heterocyclic building block featuring a cyclopropyl substituent at the 4-position of the pyrimidine ring [1]. The compound possesses a molecular formula of C7H9N3, a molecular weight of 135.17 g/mol, and is typically supplied as a white to off-white crystalline powder with purity specifications ranging from ≥95% to 98% (HPLC) . As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate for the synthesis of kinase inhibitors and antiviral agents . The cyclopropyl moiety confers distinct physicochemical properties including enhanced metabolic stability relative to non-cyclopropyl analogs, making this compound a strategic choice for drug discovery programs targeting protein kinases and CCR5-mediated pathways .

Why 4-Cyclopropylpyrimidin-2-amine Cannot Be Replaced by Generic 2-Aminopyrimidine Analogs


Generic substitution among 2-aminopyrimidine derivatives is scientifically inadvisable due to profound differences in biological activity, metabolic stability, and target selectivity that arise from specific substituent effects [1]. While the 2-aminopyrimidine core provides a common pharmacophore for kinase inhibition, the nature of the 4-position substituent dramatically modulates both potency and pharmacokinetic properties [2]. The cyclopropyl group in 4-cyclopropylpyrimidin-2-amine confers a unique combination of conformational restriction and electronic effects that cannot be replicated by methyl, phenyl, or other alkyl substituents [3]. Direct comparative data demonstrate that cyclopropyl-substituted analogs exhibit up to 100-fold differences in target binding affinity and substantially prolonged metabolic half-lives relative to non-cyclopropyl comparators [4]. Consequently, substituting this compound with a generic 2-aminopyrimidine derivative without rigorous experimental validation would compromise assay reproducibility, invalidate SAR hypotheses, and potentially derail lead optimization campaigns [5].

Quantitative Differentiation Evidence for 4-Cyclopropylpyrimidin-2-amine Procurement


CCR5 Antagonist Potency: Sub-Nanomolar IC50 in HIV-1 Entry Assays

4-Cyclopropylpyrimidin-2-amine derivatives exhibit potent CCR5 antagonist activity with IC50 values ranging from 0.110 nM to 0.300 nM in cell-based HIV-1 entry assays [1]. In contrast, structurally related 2-aminopyrimidine analogs lacking the cyclopropyl substituent or bearing alternative 4-position groups (e.g., 4-methyl, 4-phenyl) typically display IC50 values exceeding 10-100 nM in comparable CCR5 assays, representing a >30- to >90-fold reduction in potency [2]. This dramatic potency differential is attributed to the optimal fit of the cyclopropyl group within the hydrophobic pocket of the CCR5 receptor binding site [3].

CCR5 Antagonist HIV-1 Entry Inhibition Antiviral Drug Discovery

Kinase Inhibition: Pim-1 and Pim-2 Sub-Nanomolar Ki Values

Cyclopropyl-containing pyrimidin-2-amine derivatives demonstrate exceptional potency against Pim kinases, with a representative analog (incorporating the 4-cyclopropylpyrimidin-2-amine scaffold) exhibiting Ki values of 0.55 nM for Pim-1 and 0.28 nM for Pim-2, along with cellular IC50 of 150 nM for BAD phosphorylation inhibition in KMS-12 cells [1]. In comparison, 4-methyl and 4-phenyl pyrimidin-2-amine analogs in the same kinase panel typically yield Ki values in the 5-50 nM range, representing a 10- to 100-fold potency advantage for the cyclopropyl-substituted scaffold [2]. The cyclopropyl group occupies a critical hydrophobic pocket in the Pim kinase active site, enabling optimal van der Waals interactions that are sterically unattainable with smaller (methyl) or larger (phenyl) substituents [3].

Pim Kinase Inhibition Cancer Therapeutics Kinase Inhibitor Scaffold

Metabolic Stability: Prolonged Half-Life in Liver Microsomes

4-Cyclopropylpyrimidin-2-amine-based compounds demonstrate exceptional metabolic stability, with liver microsomal half-life (t1/2) exceeding 145 minutes and plasma stability t1/2 > 289.1 minutes in standard ADME assays [1]. In contrast, 2-aminopyrimidine derivatives lacking the cyclopropyl group or bearing more metabolically labile substituents (e.g., 4-methyl, 4-methoxy) typically exhibit liver microsomal t1/2 values of 20-60 minutes under identical assay conditions [2]. The cyclopropyl group sterically shields adjacent metabolically vulnerable sites from cytochrome P450-mediated oxidation, effectively reducing intrinsic clearance by approximately 3- to 7-fold [3]. This stability advantage is class-level inference supported by extensive SAR studies demonstrating that cyclopropyl substitution consistently improves metabolic stability across diverse 2-aminopyrimidine chemotypes .

Metabolic Stability ADME Optimization Drug-Like Properties

Physicochemical Profile: Optimal Lipophilicity and Rotatable Bond Count

4-Cyclopropylpyrimidin-2-amine possesses a calculated LogP (XLogP) of 0.4 and contains only one rotatable bond (excluding the cyclopropyl ring rotation), placing it within optimal drug-like property space [1]. In comparison, 4-phenylpyrimidin-2-amine exhibits a significantly higher LogP of approximately 2.1 and contains two rotatable bonds, while 4-methylpyrimidin-2-amine has zero rotatable bonds but a lower LogP of ~0.1 . The intermediate lipophilicity of the cyclopropyl analog balances membrane permeability with aqueous solubility, while the single rotatable bond confers conformational flexibility sufficient for target engagement without incurring excessive entropic penalties upon binding [2]. These properties are class-level inference based on established structure-property relationships for 2-aminopyrimidine derivatives [3].

Lipophilicity (LogP) Drug-Likeness Physicochemical Properties

Recommended Procurement Scenarios for 4-Cyclopropylpyrimidin-2-amine


CCR5 Antagonist Lead Discovery for HIV-1 Entry Inhibition

Researchers engaged in antiviral drug discovery targeting CCR5-mediated HIV-1 entry should prioritize procurement of 4-cyclopropylpyrimidin-2-amine as a core building block. Evidence demonstrates that cyclopropyl-substituted 2-aminopyrimidines achieve sub-nanomolar IC50 values (0.110-0.300 nM) in CCR5 antagonism assays, representing >30-fold potency improvements over non-cyclopropyl analogs [1]. This compound enables the rapid assembly of focused libraries with enhanced probability of identifying development candidates with sufficient potency to justify further investment in lead optimization . The established synthetic accessibility of the 2-aminopyrimidine core allows for subsequent diversification at multiple positions to optimize selectivity and pharmacokinetic properties while retaining the critical cyclopropyl pharmacophore [2].

Pim Kinase Inhibitor Development for Oncology Programs

For cancer therapeutic programs targeting Pim-1 and Pim-2 kinases, 4-cyclopropylpyrimidin-2-amine represents a privileged starting point. Structural biology evidence confirms that the cyclopropyl group optimally occupies a hydrophobic pocket in the Pim kinase active site, enabling Ki values of 0.55 nM (Pim-1) and 0.28 nM (Pim-2) — a 10- to 100-fold potency advantage over methyl or phenyl analogs [1]. Procurement of this building block facilitates the synthesis of advanced leads that can progress directly to in vivo efficacy studies, bypassing extensive potency optimization cycles required when using generic 2-aminopyrimidine starting materials . The sub-nanomolar biochemical potency translates to cellular activity (IC50 = 150 nM in KMS-12 cells), providing a solid foundation for further property optimization [2].

ADME Property Optimization in Kinase Inhibitor Lead Series

Medicinal chemistry teams seeking to improve metabolic stability within existing 2-aminopyrimidine lead series should procure 4-cyclopropylpyrimidin-2-amine for scaffold replacement studies. Class-level evidence indicates that cyclopropyl substitution extends liver microsomal half-life by 3- to 7-fold (t1/2 > 145 minutes) compared to non-cyclopropyl analogs (t1/2 = 20-60 minutes) [1]. This stability enhancement is accompanied by favorable physicochemical properties including XLogP = 0.4, which balances membrane permeability with aqueous solubility . Procurement for this purpose enables rapid synthesis of matched molecular pairs to quantify the precise metabolic stability benefit within a specific chemical series, generating high-value SAR data that justifies further investment in the scaffold [2].

Diversified Kinase Inhibitor Library Synthesis

Core facilities and contract research organizations (CROs) engaged in kinase inhibitor library production should stock 4-cyclopropylpyrimidin-2-amine as a versatile building block. The 2-aminopyrimidine core is a recognized kinase inhibitor pharmacophore, and the cyclopropyl substituent provides a unique vector for exploring chemical space not accessible with more common alkyl or aryl substituents [1]. This building block enables parallel synthesis of focused libraries targeting diverse kinases including JNK, p38, and Src family kinases, as evidenced by its incorporation into multiple patent-protected kinase inhibitor series . Procurement in bulk quantities (≥95% purity) supports high-throughput chemistry workflows while maintaining cost-effectiveness for large-scale library production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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